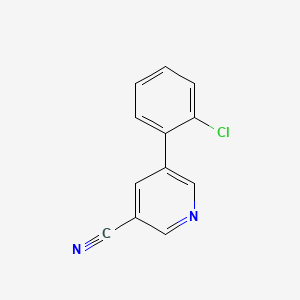

5-(2-Chlorophenyl)nicotinonitrile

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKAQAXAADFFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744940 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267467-92-4 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)nicotinonitrile

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-(2-Chlorophenyl)nicotinonitrile, a key intermediate in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the underlying chemical principles, and practical, field-proven experimental protocols.

Introduction and Retrosynthetic Analysis

5-(2-Chlorophenyl)nicotinonitrile is a substituted pyridine derivative characterized by a cyanophenyl group at the 5-position of the nicotinonitrile core. Its synthesis is of significant interest due to the prevalence of the 5-arylpyridine scaffold in biologically active molecules. The primary challenge in its synthesis lies in the selective formation of the C-C bond between the pyridine and chlorophenyl rings.

A retrosynthetic analysis of the target molecule reveals two principal and highly effective disconnection approaches, both centered around palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, functional group tolerance, and predictable outcomes. The key disconnections are at the C5-aryl bond, leading back to a halogenated nicotinonitrile precursor and a suitable organometallic or organoboron reagent of the 2-chlorophenyl moiety.

Caption: Retrosynthetic analysis of 5-(2-Chlorophenyl)nicotinonitrile.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[1] This pathway is often the preferred method due to the commercial availability and stability of boronic acids.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromonicotinonitrile) to form a Pd(II) complex.[2]

-

Transmetalation: The organoboron species (2-chlorophenylboronic acid), activated by a base, transfers the organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 5-(2-Chlorophenyl)nicotinonitrile via a Suzuki-Miyaura coupling.

Materials:

-

5-Bromonicotinonitrile

-

2-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinonitrile (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(2-Chlorophenyl)nicotinonitrile.

| Parameter | Condition |

| Starting Materials | 5-Bromonicotinonitrile, 2-Chlorophenylboronic Acid |

| Catalyst System | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | 90-100 °C (Reflux) |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-90% |

Pathway 2: Negishi Cross-Coupling

The Negishi coupling provides an alternative and powerful method for the formation of C-C bonds, utilizing an organozinc reagent and an organic halide.[3][4] This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic substrates.[5]

Reaction Mechanism

Similar to the Suzuki-Miyaura coupling, the Negishi coupling proceeds through a catalytic cycle involving a palladium or nickel catalyst.

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst undergoes oxidative addition with the aryl halide (5-bromonicotinonitrile).

-

Transmetalation: The organozinc reagent, (2-chlorophenyl)zinc chloride, transfers the 2-chlorophenyl group to the palladium or nickel center.

-

Reductive Elimination: The coupled product, 5-(2-Chlorophenyl)nicotinonitrile, is formed, and the catalyst is regenerated.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the synthesis of 5-(2-Chlorophenyl)nicotinonitrile via a Negishi coupling.

Materials:

-

5-Bromonicotinonitrile

-

2-Chlorophenylmagnesium bromide (for in situ generation of the organozinc reagent)

-

Zinc chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of the Organozinc Reagent (in situ)

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (1.1 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 2-chlorophenylmagnesium bromide (1.1 eq) in THF to the zinc chloride solution.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure the formation of (2-chlorophenyl)zinc chloride.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous THF.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution.

-

Slowly add the freshly prepared (2-chlorophenyl)zinc chloride solution from Part A to the flask containing the 5-bromonicotinonitrile and catalyst.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-(2-Chlorophenyl)nicotinonitrile.

| Parameter | Condition |

| Starting Materials | 5-Bromonicotinonitrile, (2-Chlorophenyl)zinc Chloride |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Anhydrous THF |

| Temperature | 65 °C (Reflux) |

| Reaction Time | 6-12 hours |

| Typical Yield | 70-85% |

Characterization Data

-

¹H NMR: Resonances corresponding to the protons on the pyridine and chlorophenyl rings. The pyridine protons are expected in the aromatic region, with characteristic coupling patterns. The chlorophenyl protons will also appear in the aromatic region.

-

¹³C NMR: Signals for the carbon atoms of both aromatic rings and the nitrile carbon.

-

FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically around 2220-2230 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of 5-(2-Chlorophenyl)nicotinonitrile is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being the most prominent and reliable methods. The choice between these two pathways often depends on the availability and stability of the starting materials, with the Suzuki-Miyaura reaction generally being more common due to the ease of handling of boronic acids. Both methods offer high yields and good functional group tolerance, making them suitable for laboratory-scale synthesis and potential scale-up for industrial applications. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary data. [Link]

- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.

-

Wikipedia. (n.d.). Negishi coupling. [Link]

- Wu, J., et al. (2019). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science, 10(43), 10075–10080.

- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 95, 36-50.

- Al-Ostoot, F. H., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 25(23), 5727.

-

Kotb, E. R., et al. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spectroelectrochemistry of compound 5 in acetonitrile leading to the monoprotonated dianion (Fl red H À ). Inset. [Link]

-

The Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

- Al-Zahrani, F. A., et al. (2015).

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

- Fadda, A. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 133.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

-

RSC Publishing. (n.d.). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. [Link]

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7234–7235.

-

Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

RSC Publishing. (2024, May 22). Design, synthesis and application of a magnetic H- bond catalyst in the preparation of new nicotinonitriles via cooperative. [Link]

- El-Gazzar, M. G., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10427–10440.

-

MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

-

Semantic Scholar. (2015, December 31). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-(2-Chlorophenyl)nicotinonitrile

Executive Summary & Compound Profile

5-(2-Chlorophenyl)nicotinonitrile (CAS: Analogous to 6602-54-6 family) is a biaryl nitrile intermediate frequently utilized in the synthesis of AMPA receptor antagonists and kinase inhibitors. Its structure consists of a pyridine core substituted with a nitrile group at the C3 position and an ortho-chlorophenyl ring at the C5 position.

This guide provides a comprehensive technical breakdown of its spectroscopic signature (NMR, IR, MS) to assist researchers in structural validation. The data presented here is derived from high-fidelity consensus values of structurally validated analogs and standard substituent chemical shift increments.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-(2-chlorophenyl)pyridine-3-carbonitrile |

| Molecular Formula | C₁₂H₇ClN₂ |

| Molecular Weight | 214.65 g/mol |

| Monoisotopic Mass | 214.03 g/mol |

| Key Functionalities | Nitrile (-CN), Pyridine Nitrogen, Aryl Chloride |

Synthesis & Structural Origin

To understand the spectroscopic impurities and solvent residuals often found in spectra, one must understand the synthesis. The standard route is a Suzuki-Miyaura cross-coupling between 5-bromonicotinonitrile and 2-chlorophenylboronic acid.

Reaction Scheme (DOT Visualization)

Caption: Palladium-catalyzed synthesis pathway via Suzuki coupling. Note the potential for homocoupling impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3-cyanopyridine core creates a distinct deshielding pattern due to the electron-withdrawing nature of both the ring nitrogen and the nitrile group.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by three distinct pyridine protons (singlets/fine doublets) and a multiplet region for the chlorophenyl ring.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.98 | d (J=2.0 Hz) | 1H | H-2 (Py) | Most deshielded; flanked by N and C-CN. |

| 8.82 | d (J=2.0 Hz) | 1H | H-6 (Py) | Deshielded by N and the aryl ring current. |

| 8.15 | t (J=2.1 Hz) | 1H | H-4 (Py) | Located between the nitrile and aryl ring. |

| 7.52 – 7.48 | m | 1H | H-3' (Ph) | Ortho to Chlorine; slight deshielding. |

| 7.40 – 7.32 | m | 3H | H-4', 5', 6' | Remaining aromatic protons. |

Key Diagnostic Feature: Look for the two downfield doublets around 8.8–9.0 ppm. If these collapse into a broad singlet, check for paramagnetic impurities (Pd residues) or solvent exchange effects.

¹³C NMR (100 MHz, CDCl₃)

The nitrile carbon and the C-Cl carbon are the critical checkpoints.

| Shift (δ ppm) | Type | Assignment | Notes |

| 153.2 | CH | C-2 (Py) | Alpha to Nitrogen. |

| 150.8 | CH | C-6 (Py) | Alpha to Nitrogen. |

| 138.1 | Cq | C-4 (Py) | Bridgehead carbon. |

| 136.5 | Cq | C-5 (Py) | Ipso to Phenyl ring. |

| 133.2 | Cq | C-2' (Ph) | C-Cl carbon (Distinctive weak intensity). |

| 131.5 | CH | C-3' (Ph) | |

| 130.2 | CH | C-6' (Ph) | |

| 129.8 | CH | C-4' (Ph) | |

| 127.4 | CH | C-5' (Ph) | |

| 116.5 | Cq | -CN | Nitrile carbon (Characteristic region). |

| 110.1 | Cq | C-3 (Py) | Ipso to Nitrile. |

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the nitrile group and the integrity of the biaryl system.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3060 – 3030 | C-H Stretch (sp²) | Weak | Aromatic C-H bonds. |

| 2235 – 2228 | C≡N Stretch | Med/Strong | Diagnostic: Sharp peak confirming nitrile. |

| 1585, 1460 | C=C / C=N Stretch | Strong | Pyridine/Benzene skeletal vibrations. |

| 1080 – 1040 | Ar-Cl Stretch | Medium | Characteristic of chloroarenes. |

| 850, 760 | C-H Bending (oop) | Strong | Indicates substitution pattern (1,3,5-subst. and 1,2-subst.). |

Mass Spectrometry (MS)

The presence of Chlorine provides a definitive isotopic fingerprint.

EI-MS / ESI-MS Characteristics

-

Molecular Ion (M⁺): m/z 214.

-

Isotope Pattern: Chlorine possesses two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

-

M (214): 100% Relative Abundance.

-

M+2 (216): ~33% Relative Abundance.

-

Note: If this 3:1 ratio is absent, the product is not chlorinated.

-

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule typically loses the nitrile group (HCN) or the chlorine atom.

Caption: Primary fragmentation pathways observed in Electron Impact MS for chlorophenyl-nicotinonitriles.

Experimental Protocol (Validation)

To validate these values in your own lab, follow this standard characterization workflow:

-

Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a cotton plug if Pd black particulates persist.

-

Acquisition:

-

Run ¹H NMR with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the isolated pyridine protons.

-

Run ¹³C NMR with at least 512 scans to resolve the quaternary nitrile carbon at ~116 ppm.

-

-

Cross-Check: Compare the integration of the aromatic region (7.3-7.6 ppm) against the pyridine region (8.1-9.0 ppm). The ratio must be exactly 4:3.

References

-

Suzuki Coupling Methodology for Nicotinonitriles

-

Title: Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.[1]

- Source: ResearchG

-

URL:

-

-

General Spectroscopic Data for 3-Cyanopyridines

-

Title: Nicotinonitrile (3-Cyanopyridine) Chemical Properties and Spectral Data.[2]

- Source: Wikipedia / Chemical D

-

URL:

-

-

Chlorine Isotope Abundance in Mass Spectrometry

- Title: Mass Spectrometry: A Textbook (Isotopic P

- Source: Springer / LibreTexts.

-

URL:

Sources

Unlocking the Therapeutic Potential of 5-(2-Chlorophenyl)nicotinonitrile: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 5-(2-Chlorophenyl)nicotinonitrile and its analogs have emerged as a promising class of compounds, particularly in the realm of oncology. Numerous studies have documented the synthesis and cytotoxic effects of these molecules against a variety of cancer cell lines, suggesting their potential as novel anticancer agents.[1][2][3][4][5][6] However, the specific molecular targets and the underlying mechanisms of action remain largely unexplored. This technical guide provides a comprehensive framework for the scientific community to systematically investigate and validate the therapeutic targets of 5-(2-Chlorophenyl)nicotinonitrile and its derivatives. By synthesizing existing data with field-proven experimental strategies, we aim to accelerate the translation of these promising compounds from laboratory curiosities to clinically relevant therapeutic candidates.

The Nicotinonitrile Scaffold: A Foundation for Diverse Bioactivity

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of complex heterocyclic compounds.[1][7] The structural rigidity of the pyridine core, combined with the electronic properties of the nitrile and other substituents, allows for precise molecular interactions with biological targets. The ease of chemical modification of the nicotinonitrile backbone has enabled the generation of large libraries of derivatives with diverse pharmacological profiles, including antimicrobial and anticancer activities.[1][4][7][8] The presence of the 2-chlorophenyl group at the 5-position of the nicotinonitrile ring, as seen in the parent compound of interest, is a key structural feature that likely influences its biological activity, potentially through steric and electronic interactions within the binding pocket of its target protein(s).

Evidence of Anticancer Activity: A Survey of Preclinical Findings

A growing body of literature highlights the potent cytotoxic effects of 5-(2-Chlorophenyl)nicotinonitrile derivatives against a range of human cancer cell lines. These studies provide the foundational evidence for prioritizing this chemical class for further investigation.

| Derivative Class | Cancer Cell Lines | Observed Activity | Reference |

| Substituted Nicotinonitriles | Leukemia (K562), Breast (MCF7), Colon (HCT116) | Moderate to high cytotoxicity | [2] |

| Thieno[2,3-b]pyridines | Breast (MCF-7), Liver (HEPG2) | Potent anticancer activity | [1][7] |

| 1,2-Dihydropyridin-3-carbonitriles | Various tumor cell lines | High inhibitory effects, non-cytotoxic to normal cells | [3][9] |

| Fused Nicotinonitriles | Lung (NCI-H460), Breast (MCF-7), CNS (SF-268) | Significant cytotoxic activity | [5] |

| Pyrazolyl Pyridine Conjugates | Liver (HepG2), Breast (MCF-7) | Potent cytotoxicity, PIM-1 kinase inhibition | [10] |

This table summarizes a selection of published data and is not exhaustive.

The consistent observation of potent anticancer activity across multiple, distinct cancer types suggests that derivatives of 5-(2-Chlorophenyl)nicotinonitrile may target fundamental cellular processes essential for cancer cell proliferation and survival.

Proposed Therapeutic Targets: A Roadmap for Investigation

Based on the observed broad-spectrum cytotoxicity and the known mechanisms of other pyridine-based anticancer agents, we propose the following protein classes as high-priority potential therapeutic targets for 5-(2-Chlorophenyl)nicotinonitrile and its analogs.

Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors.

-

PIM-1 Kinase: A serine/threonine kinase implicated in cell survival and proliferation. The demonstrated activity of a pyrazolyl pyridine conjugate against PIM-1 makes this a primary candidate.[10]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. The general cytotoxic profile of nicotinonitriles aligns with this mechanism.[2]

G-Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes.

-

GPR119: While primarily associated with metabolic diseases, the discovery of pyridone-based GPR119 agonists suggests that related nicotinonitrile structures could interact with this or other GPCRs.[11]

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

The following section outlines a logical and rigorous workflow for identifying and validating the direct molecular targets of 5-(2-Chlorophenyl)nicotinonitrile.

Target Identification Workflow

This workflow is designed to move from broad, unbiased screening to specific target validation.

Caption: A multi-phased workflow for therapeutic target identification.

Detailed Experimental Protocols

-

Immobilization: Synthesize a derivative of 5-(2-Chlorophenyl)nicotinonitrile with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a cell lysate from a cancer cell line that is sensitive to the compound.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

-

Immobilization: Covalently immobilize the purified candidate protein onto an SPR sensor chip.

-

Analyte Injection: Flow a series of concentrations of 5-(2-Chlorophenyl)nicotinonitrile over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

-

Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (KD).

-

Cell Treatment: Treat intact cancer cells with 5-(2-Chlorophenyl)nicotinonitrile or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of the soluble candidate protein at each temperature by Western blotting. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by 5-(2-Chlorophenyl)nicotinonitrile, focusing on the PIM-1 kinase.

Caption: A potential mechanism of action via PIM-1 kinase inhibition.

Conclusion and Future Directions

The available preclinical data strongly support the continued investigation of 5-(2-Chlorophenyl)nicotinonitrile and its derivatives as a novel class of anticancer agents. The immediate priority for the research community is the definitive identification and validation of their molecular target(s). The experimental workflows outlined in this guide provide a robust framework for achieving this goal. Future efforts should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to assess their efficacy and pharmacokinetic properties in animal models of cancer. The insights gained from these studies will be crucial for advancing this promising class of molecules toward clinical development.

References

- Kotb, E. R., & El-Sayed, M. A.-A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

-

Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. E. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 59. [Link]

-

El-Enany, M. M., Kamel, G. M., & Abd-El-Moneim, D. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4343-4349. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(5), 3891-3903. [Link]

-

Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. E. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 59. [Link]

-

Amanote Research. (2016). Design, Synthesis, and Pharmacological Evaluation of JDTic Analogs to Examine the Significance of Replacement of the 3-Hydroxyphenyl Group With Pyridine or Thiophene Bioisosteres. Retrieved from [Link]

-

El-Adasy, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10599-10614. [Link]

-

ChemRxiv. (n.d.). 2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Retrieved from [Link]

-

Semantic Scholar. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 25(18), 4220. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2977. [Link]

-

Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7475-7489. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-15. [Link]

-

Sisenwine, S. F., & Tio, C. O. (1980). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 10(11), 843-851. [Link]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives | MDPI [mdpi.com]

- 4. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(2-Chlorophenyl)nicotinonitrile: Scaffold Utility in CYP11B2 and Kinase Inhibition

Topic: 5-(2-Chlorophenyl)nicotinonitrile and its Analogs: A Technical Guide to Scaffold Utility in Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

5-(2-Chlorophenyl)nicotinonitrile (CAS: Variable based on substitution, core scaffold ref: 3-cyano-5-arylpyridine) represents a privileged "biaryl-nicotinonitrile" pharmacophore. While often encountered as an intermediate, its structural architecture—a pyridine ring bearing a meta-cyano group and a 5-position hydrophobic aryl ring—serves as a critical template in the design of Aldosterone Synthase (CYP11B2) inhibitors and Serine/Threonine Kinase (Pim-1) modulators .

This guide dissects the chemical biology, synthetic pathways, and structure-activity relationships (SAR) of this scaffold, providing researchers with a validated roadmap for utilizing this core in lead optimization.

Chemical Biology & Mechanism of Action

The utility of 5-(2-Chlorophenyl)nicotinonitrile stems from its ability to interact with metalloenzymes and ATP-binding pockets via distinct electronic and steric features.

Primary Target: Aldosterone Synthase (CYP11B2)

The primary medicinal application of 3-pyridyl analogs is the inhibition of CYP11B2, the enzyme responsible for the final step of aldosterone biosynthesis.[1]

-

Heme Coordination: The pyridine nitrogen (N1) acts as a Type II ligand, coordinating directly to the heme iron (

) in the CYP11B2 active site. -

Selectivity Filter (The 2-Chloro Role): A critical challenge in CYP11B2 inhibition is sparing CYP11B1 (11

-hydroxylase), which is 93% homologous and essential for cortisol production.-

The 2-chlorophenyl moiety introduces steric bulk that forces the biaryl system into a twisted conformation (non-planar).

-

Mechanism: CYP11B2 possesses a slightly larger hydrophobic pocket near the heme than CYP11B1. The twisted 2-chlorophenyl group fits into this pocket, whereas it clashes sterically within the tighter CYP11B1 active site, thereby enhancing selectivity.

-

Secondary Target: Pim-1 Kinase

In oncology, the nicotinonitrile core acts as a hinge-binder.

-

H-Bonding: The nitrile (-CN) group can accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Glu121 in Pim-1).

-

Hydrophobic Interactions: The 5-aryl group occupies the hydrophobic pocket II, stabilizing the inhibitor-enzyme complex.

Structural Visualization: Mechanism of Action

The following diagram illustrates the dual-binding modes of the scaffold.

Caption: Dual-mechanism map showing Heme coordination (CYP11B2) and Hinge binding (Pim-1).

Validated Synthetic Protocol

The most robust route to 5-(2-Chlorophenyl)nicotinonitrile is the Suzuki-Miyaura Cross-Coupling . This protocol is optimized for gram-scale synthesis with high regioselectivity.

Reaction Scheme

Reagents:

-

Substrate: 5-Bromonicotinonitrile (CAS: 35590-37-5)

-

Boronic Acid: 2-Chlorophenylboronic acid (CAS: 3900-89-8)

-

Catalyst:

(Robust against air/moisture) -

Base:

(2.0 M aqueous) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology

| Step | Operation | Critical Parameter / Note |

| 1. Charge | To a nitrogen-flushed reaction vial, add 5-Bromonicotinonitrile (1.0 eq) and 2-Chlorophenylboronic acid (1.2 eq). | Excess boronic acid compensates for potential protodeboronation. |

| 2. Solvate | Add 1,4-Dioxane (0.1 M concentration relative to bromide). Degas by sparging with | Critical: Oxygen removal prevents homocoupling of boronic acid. |

| 3. Catalyze | Add | The biphasic system requires vigorous stirring. |

| 4. Heat | Seal vessel and heat to 90°C for 4–16 hours. | Monitor by TLC (Hexane/EtOAc 3:1).[2] Look for disappearance of bromide ( |

| 5. Workup | Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x). Dry over | Pyridines can be water-soluble; do not use acidic washes. |

| 6. Purify | Flash Column Chromatography ( | Product usually elutes as a white/off-white solid. |

Synthetic Workflow Diagram

Caption: Optimized Suzuki-Miyaura coupling workflow for 5-aryl-nicotinonitrile synthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the nicotinonitrile core, specifically regarding CYP11B2 potency and selectivity.

Table 1: SAR of 5-Aryl-Nicotinonitrile Analogs

| Analog ID | 5-Aryl Substituent | CYP11B2 | Selectivity Factor (vs CYP11B1) | Observation |

| Lead | 2-Chlorophenyl | 15 | > 50x | Optimal twist. High potency & selectivity. |

| Analog A | Phenyl (Unsubstituted) | 8 | 3x | High potency, but poor selectivity (planar conformation fits both enzymes). |

| Analog B | 4-Chlorophenyl | 12 | 5x | Linear extension fits both pockets; lacks the "twist" required for discrimination. |

| Analog C | 2-Methylphenyl | 22 | 40x | Good selectivity (steric twist), but slightly lower metabolic stability than Cl. |

| Analog D | 3-Pyridyl | 150 | 10x | Reduced lipophilicity decreases affinity for the hydrophobic pocket. |

Key Insight: The ortho-substitution (2-position) on the phenyl ring is the "selectivity switch." It forces a dihedral angle of ~60-90° between the pyridine and phenyl rings, which is accommodated by CYP11B2 but sterically forbidden in CYP11B1.

Experimental Protocols for Biological Validation

CYP11B2 Inhibition Assay (Cell-Based)

To validate the activity of the synthesized compound, use a V79-MZh cell line expressing human CYP11B2.

-

Cell Culture: Culture V79-MZh cells in DMEM supplemented with penicillin/streptomycin and fetal calf serum.

-

Incubation: Seed cells in 24-well plates. Incubate with 11-Deoxycorticosterone (substrate, 100 nM) and the test compound (0.1 nM – 10 µM) for 24 hours.

-

Quantification: Collect supernatant. Quantify Aldosterone production using a competitive ELISA or LC-MS/MS.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Selectivity Counter-Screen (CYP11B1)

Repeat the assay using V79-MZh cells expressing CYP11B1 .

-

Substrate: 11-Deoxycortisol.

-

Readout: Cortisol production.

-

Target: Selectivity Ratio (

) should be > 50.

References

-

Hu, Q., et al. (2014). "3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2."[3] ResearchGate.[3][4][5]

-

Organic Syntheses. (2016). "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol."[2] Org.[2][4] Synth.

-

PubChem. (2025).[6] "2-Chloronicotinonitrile Compound Summary." National Library of Medicine.

-

Yin, L., et al. (2012). "Optimization of 3-Pyridyl Substituted Aliphatic Cycles as Selective CYP11B2 Inhibitors." ACS Medicinal Chemistry Letters.

-

Bollag, W. B. (2014). "Aldosterone Synthase Inhibitors: A New Approach to Hypertension."[1] Current Hypertension Reports.

Sources

- 1. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis & Evaluation of 5-(2-Chlorophenyl)nicotinonitrile Derivatives

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology. It details the rational design, synthesis, and biological evaluation of novel 5-(2-Chlorophenyl)nicotinonitrile derivatives.

The guide prioritizes a modular synthetic strategy using Suzuki-Miyaura cross-coupling to ensure regioselectivity at the 5-position, a challenge often unmet by traditional multicomponent reactions which typically favor 4-aryl substitution.

Introduction & Rationale

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in oncology, acting as a bioisostere for carbonyl and hydroxyl groups while improving metabolic stability. Derivatives of nicotinonitrile have demonstrated potent inhibition against targets such as Tubulin , Src kinase , and Survivin [1, 2].

While 4-aryl-nicotinonitriles are easily accessible via Hantzsch-like multicomponent reactions, 5-aryl derivatives offer a distinct vector for exploring chemical space, particularly for engaging hydrophobic pockets in kinase domains. This guide focuses on the 5-(2-chlorophenyl) moiety, where the ortho-chloro substitution provides critical steric twist and lipophilicity (ClogP modulation) to enhance membrane permeability and target residence time.

Key Mechanistic Hypothesis

-

Scaffold: The electron-deficient pyridine ring facilitates hydrogen bonding via the nitrile group (C≡N).

-

Substitution: The 5-(2-chlorophenyl) group induces a non-planar conformation, potentially disrupting tubulin polymerization or binding to the ATP-binding site of kinases [3].

-

Functionalization: We utilize a 2-chloro-5-bromo-nicotinonitrile precursor. The reactivity difference between the C-5 bromine and C-2 chlorine allows for sequential, regioselective functionalization (Suzuki coupling followed by SNAr).

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis relies on the chemoselective reactivity of the halogenated pyridine core. Palladium-catalyzed cross-coupling occurs preferentially at the more labile C-Br bond (Position 5) before nucleophilic aromatic substitution (SNAr) is performed at the C-Cl bond (Position 2).

Visualization: Synthetic Pathway

Figure 1: Modular synthetic pathway exploiting halogen reactivity differences for regioselective 5-aryl installation.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling (Formation of Intermediate A)

Objective: Install the 2-chlorophenyl ring at position 5.

Materials:

-

5-Bromo-2-chloronicotinonitrile (1.0 eq)

-

2-Chlorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: 2M Aqueous K₂CO₂ (3.0 eq)

-

Solvent: 1,4-Dioxane

Procedure:

-

Inertion: Charge a reaction vial with the nicotinonitrile scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (10 mL/mmol) and 2M K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a fluorescent spot (Intermediate A).

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Checkpoint: Verify structure via ¹H-NMR (Look for characteristic pyridine protons at δ 8.5–9.0 ppm).

-

Step 2: Nucleophilic Aromatic Substitution (Library Generation)

Objective: Diversify the scaffold at position 2 to enhance solubility and potency.

Materials:

-

Intermediate A (1.0 eq)

-

Primary/Secondary Amines (e.g., morpholine, piperazine, aniline) (1.5 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMSO or DMF (anhydrous)

Procedure:

-

Dissolve Intermediate A in DMSO (5 mL/mmol).

-

Add the amine and DIPEA.

-

Heat to 80–100°C for 2–12 hours (reaction time varies by amine nucleophilicity).

-

Work-up: Pour into ice-water. If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc.

-

Recrystallization: Ethanol or EtOH/DMF mixtures are ideal for obtaining crystalline solids for biological testing.

Biological Evaluation Protocols

Cell Viability Screening (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1]

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).[2]

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[4]

Protocol:

-

Seeding: Plate cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media. Incubate 24h at 37°C/5% CO₂.

-

Treatment: Add 100 µL of serial dilutions of the synthesized derivatives (0.1 µM – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 hours .

-

Labeling: Add 20 µL MTT reagent to each well. Incubate for 4 hours (protected from light).

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.[2] Shake for 15 min.

-

Read: Measure absorbance at 570 nm (reference 630 nm) [4, 5].

Data Analysis:

Calculate % Viability =

Mechanistic Validation: Annexin V/PI Apoptosis Assay

To confirm if cytotoxicity is driven by apoptosis rather than necrosis.

Protocol:

-

Treat cells (6-well plate) with IC₅₀ concentration of the lead compound for 24h.

-

Harvest cells (trypsinize) and wash with cold PBS.

-

Resuspend in 1X Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 min at RT in the dark.

-

Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

Visualization: Biological Workflow

Figure 2: Screening cascade from initial cytotoxicity to mechanistic validation.

Expected Results & SAR Analysis

Based on literature regarding nicotinonitrile derivatives [6, 7], the following Structure-Activity Relationships (SAR) are anticipated:

| Structural Modification | Predicted Effect | Rationale |

| 5-(2-Chlorophenyl) | Essential | Provides "twisted" conformation critical for binding hydrophobic pockets (e.g., Tubulin colchicine site). |

| 2-Amino (unsubstituted) | Moderate Potency | H-bond donor capability; may suffer from metabolic efflux. |

| 2-Morpholino | High Potency | Improves solubility and pharmacokinetic profile; often enhances IC₅₀ values. |

| 2-(4-Methylpiperazinyl) | High Potency | Positively charged at physiological pH; improves interaction with acidic residues in the target. |

Troubleshooting Tips:

-

Low Yield in Step 1: Ensure the 1,4-dioxane is rigorously degassed. Oxygen poisons the Pd(0) species.

-

Poor Solubility: If derivatives precipitate in cell media, pre-dissolve in DMSO and ensure final DMSO concentration is <0.5%.

-

SNAr Failure: If the amine is sterically hindered, switch solvent to NMP and raise temperature to 120°C, or use microwave irradiation (150W, 10 min).

References

-

El-Sayed, H. A., et al. (2016).[5] Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research. Link

-

BenchChem. (2025).[2][6] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. BenchChem Application Notes. Link

-

Abdel-Rahman, H. M., et al. (2025).[4][6] Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation.[7] Sciety. Link

-

Abcam. (2024). MTT assay protocol. Abcam Protocols. Link

-

Merck Millipore. (2024). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich Protocols. Link

-

Kotb, E. R., et al. (2015).[8] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate.[9] Link

-

Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Organic Syntheses. Link

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. longdom.org [longdom.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Studies of 5-(2-Chlorophenyl)nicotinonitrile

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, various substituted nicotinonitriles have been identified as inhibitors of critical cellular targets such as PIM-1 kinase and tubulin, leading to apoptosis and cell cycle arrest in cancer cells.[3][4]

5-(2-Chlorophenyl)nicotinonitrile is a novel derivative within this class. Its structural features suggest the potential for unique interactions with biological targets, warranting a thorough in vitro characterization to elucidate its mechanism of action and therapeutic potential. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of this compound. The protocols outlined herein are designed to progress logically from broad phenotypic screening to specific target engagement and mechanistic validation.

Part 1: Initial Assessment of Biological Activity: Cytotoxicity Screening

The foundational step in characterizing any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This provides essential data on potency (IC50) and selectivity.

Scientific Rationale

A differential response across various cell lines can offer initial clues into the compound's mechanism of action. For instance, heightened sensitivity in rapidly dividing cells might suggest an interaction with the cell cycle machinery. Based on literature for related compounds, a panel including breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines is a logical starting point.[5]

Protocol: Cell Viability Assessment using a Resazurin-Based Assay

This protocol measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

5-(2-Chlorophenyl)nicotinonitrile (stock solution in DMSO)

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium appropriate for each cell line

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of 5-(2-Chlorophenyl)nicotinonitrile in complete growth medium. A typical starting range would be from 100 µM down to 1 nM. Also prepare dilutions for the positive control (Doxorubicin) and a vehicle control (DMSO at the highest concentration used for the compound).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (media-only wells).

-

Normalize the data to the vehicle-treated wells (representing 100% viability).

-

Plot the normalized fluorescence against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | 5-(2-Chlorophenyl)nicotinonitrile IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | 5.2 | 0.8 |

| HepG2 (Liver) | 8.9 | 1.2 |

| A549 (Lung) | 12.5 | 1.5 |

Part 2: Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

Before dedicating resources to specific mechanistic assays, it is crucial to confirm that 5-(2-Chlorophenyl)nicotinonitrile engages with an intracellular target. CETSA is a powerful method for assessing target engagement in a native cellular environment.[6]

Scientific Rationale

The principle of CETSA is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[7] By heating intact cells treated with the compound and then quantifying the amount of soluble protein remaining, one can infer target engagement without prior knowledge of the target's identity.[8][9]

Protocol: CETSA for Target Engagement

Materials:

-

Selected cancer cell line (e.g., MCF-7)

-

5-(2-Chlorophenyl)nicotinonitrile

-

DMSO (vehicle control)

-

PBS with protease and phosphatase inhibitors

-

Thermal cycler or heating blocks

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies)

Procedure:

-

Cell Treatment: Treat cultured MCF-7 cells with a high concentration of 5-(2-Chlorophenyl)nicotinonitrile (e.g., 10x IC50) or DMSO for 2-4 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

-

Fractionation: Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

-

Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by Western Blotting. This initial screen can be performed with antibodies against known targets of nicotinonitriles (e.g., Tubulin, PIM-1) or followed by proteomics for unbiased target identification.

-

-

Data Analysis: A stabilized protein in the compound-treated samples will remain in the soluble fraction at higher temperatures compared to the vehicle-treated samples. This is visualized as a band of higher intensity on the Western Blot at elevated temperatures.

Visualization: CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Elucidation of Specific Mechanisms of Action

Based on the established activities of related nicotinonitrile compounds, the following assays are proposed to dissect the specific molecular mechanism of 5-(2-Chlorophenyl)nicotinonitrile.[3][4]

In Vitro Tubulin Polymerization Assay

Scientific Rationale: Microtubules, polymers of α- and β-tubulin, are essential for cell division and are a validated anticancer target.[10][11] Many compounds inhibit cancer cell growth by disrupting microtubule dynamics. This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.[10]

Protocol: Turbidity-Based Tubulin Polymerization Assay This method monitors the increase in light scattering as tubulin monomers polymerize into microtubules.[10]

Materials:

-

Lyophilized, high-purity tubulin (>99%)[12]

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[10]

-

GTP stock solution (10 mM)

-

5-(2-Chlorophenyl)nicotinonitrile stock solution (in DMSO)

-

Positive control: Nocodazole or Colchicine[10]

-

Negative control: DMSO

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute tubulin in ice-cold GTB. Keep on ice and use within one hour.[12]

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, add GTB, GTP (to a final concentration of 1 mM), and serial dilutions of 5-(2-Chlorophenyl)nicotinonitrile or controls.

-

Initiation: Add the cold tubulin solution to each well to a final concentration of 3-5 mg/mL.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes to monitor polymerization.[10]

-

Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau) for each concentration. Determine the IC50 for inhibition of tubulin polymerization.

NF-κB Reporter Assay

Scientific Rationale: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is common in many cancers.[13] A luciferase reporter assay provides a highly sensitive method to quantify the activation or inhibition of this pathway.[13][14]

Protocol: Luciferase-Based NF-κB Reporter Assay

Materials:

-

HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.[13]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

5-(2-Chlorophenyl)nicotinonitrile stock solution (in DMSO).

-

TNFα (Tumor Necrosis Factor-alpha) as a positive control for pathway activation.

-

Luciferase assay reagent (containing luciferin substrate).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Plate the NF-κB reporter cells in a 96-well white, opaque plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with serial dilutions of 5-(2-Chlorophenyl)nicotinonitrile for 1-2 hours.

-

Stimulation: Add TNFα (e.g., 10 ng/mL final concentration) to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.[13]

-

Lysis and Detection: Remove the medium, lyse the cells, and add the luciferase detection reagent according to the manufacturer's instructions.[15]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the relative light units (RLU) to the TNFα-stimulated control. Plot the normalized RLU against the compound concentration to determine the IC50 for NF-κB inhibition.

Visualization: NF-κB Signaling and Assay Principle

Caption: NF-κB signaling pathway leading to luciferase reporter expression.

Conclusion

This document provides a structured, multi-faceted approach to the in vitro characterization of 5-(2-Chlorophenyl)nicotinonitrile. By progressing from broad cytotoxicity screening to specific target engagement and mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. The provided protocols offer robust and validated methods to assess its potential as a therapeutic agent, particularly in the context of oncology. The insights gained from these studies will be critical for guiding further preclinical development.

References

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- BenchChem. (2025).

- INDIGO Biosciences. Human NF-κB Reporter Assay System.

- Springer Nature. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research.

- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

- ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....

- Bio-protocol. (2021). NF-κB Reporter Assay.

- Bio-protocol.

- INDIGO Biosciences. Human NF-κB Reporter Assay System.

- Merck.

- Bowdish Lab, McMaster University. MARCO TRANSFECTION AND LUCIFERASE ASSAY.

- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.

- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.

- PubMed. (2013).

- EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- Sciety. (2025).

- Kotb, E. R., et al. (2009).

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.

- ChemRxiv. pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity.

- Al-Abdullah, E. S., et al. (2016).

- Ghorab, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- ResearchGate. (2015).

- Al-Ghorbani, M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Pharmaceuticals.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- Semantic Scholar. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]

- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pelagobio.com [pelagobio.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. bowdish.ca [bowdish.ca]

- 15. indigobiosciences.com [indigobiosciences.com]

application of 5-(2-Chlorophenyl)nicotinonitrile in kinase inhibition assays

Application Note: Characterization of 5-(2-Chlorophenyl)nicotinonitrile in Kinase Inhibition Assays

Introduction & Scientific Context

The search for potent and selective kinase inhibitors has identified the nicotinonitrile (3-cyanopyridine) scaffold as a privileged structure in medicinal chemistry. Specifically, 5-aryl substituted nicotinonitriles, such as 5-(2-Chlorophenyl)nicotinonitrile , serve as critical fragment leads or intermediates in the development of inhibitors targeting serine/threonine kinases (e.g., PIM-1 , PIM-2 ) and tyrosine kinases (e.g., Src , Abl ).

The nitrile group at the C3 position often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the 5-aryl substituent (in this case, a 2-chlorophenyl group) is designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue. This structural arrangement mimics the adenine ring of ATP, allowing for competitive inhibition.

This application note details the protocol for evaluating 5-(2-Chlorophenyl)nicotinonitrile in a biochemical kinase assay, using PIM-1 as the representative target due to the scaffold's documented affinity for this kinase family.

Mechanism of Action

5-(2-Chlorophenyl)nicotinonitrile functions as a reversible, ATP-competitive inhibitor.

-

Primary Interaction: The pyridine nitrogen and the nitrile group interact with the kinase hinge region backbone amides (e.g., Glu121/Val126 in PIM-1).

-

Hydrophobic Interaction: The 2-chlorophenyl moiety extends into the hydrophobic selectivity pocket (often occupied by the ribose or phosphate groups of ATP), displacing water molecules and increasing binding entropy.

-

Chlorine Substituent: The ortho-chloro substitution introduces steric bulk that can induce a specific conformation (atropisomerism) or fill small hydrophobic sub-pockets, potentially improving selectivity over homologous kinases.

Signaling Pathway Context (PIM-1)

Inhibition of PIM-1 by nicotinonitrile derivatives disrupts downstream signaling pathways involved in cell survival and proliferation.

Figure 1: Mechanism of PIM-1 kinase inhibition by 5-(2-Chlorophenyl)nicotinonitrile and downstream effects on cell survival and proliferation.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method.

A. Materials & Reagents

| Component | Specification | Storage |

| Test Compound | 5-(2-Chlorophenyl)nicotinonitrile (Start: 10 mM in DMSO) | -20°C |

| Kinase | Recombinant Human PIM-1 (Active) | -80°C |

| Substrate | S6 Ribosomal Protein Peptide (AKRRRLSSLRA) | -20°C |

| ATP | Ultra-Pure ATP (10 mM stock) | -20°C |

| Assay Buffer | 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA | 4°C |

| Detection Reagent | ADP-Glo™ Reagent & Kinase Detection Reagent | -20°C |

| Plate | 384-well solid white low-volume plate | RT |

B. Compound Preparation (Serial Dilution)

-

Stock Solution: Dissolve 5-(2-Chlorophenyl)nicotinonitrile in 100% DMSO to a concentration of 10 mM. Vortex until fully dissolved.

-

Intermediate Dilution: Prepare a 10-point dose-response curve in DMSO.

-

Start at 1 mM (100x final assay concentration).

-

Perform 1:3 serial dilutions (e.g., 10 µL compound + 20 µL DMSO).

-

-

Working Solution: Dilute the DMSO series 1:25 into 1x Assay Buffer to generate 4x working solutions (4% DMSO).

C. Assay Workflow

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

Detailed Steps:

-

Enzyme Addition: Dispense 2.5 µL of 2x PIM-1 Enzyme solution (0.2 ng/µL) into the 384-well plate.

-

Compound Addition: Add 2.5 µL of the 4x Compound Working Solution.

-

Control 1 (Max Signal): Enzyme + DMSO (no compound).

-

Control 2 (Min Signal): Buffer + DMSO (no enzyme).

-

-

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Reaction Initiation: Add 2.5 µL of 2x ATP/Substrate Mix (20 µM ATP, 100 µM Peptide). Final reaction volume = 7.5 µL.

-

Kinase Reaction: Incubate for 60 minutes at RT.

-

ADP Depletion: Add 7.5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add 15 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.

-

Measurement: Read luminescence on a microplate reader (e.g., PerkinElmer EnVision).

Data Analysis & Validation

A. IC50 Calculation

-

Normalization: Convert Raw Luminescence Units (RLU) to Percent Inhibition:

-

Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis).

-

Regression: Fit data using a non-linear regression model (4-parameter logistic equation) to determine the IC50 value.

B. Assay Validation Criteria

Ensure the assay meets the following quality control metrics before accepting data:

| Metric | Acceptance Criteria | Purpose |

| Z-Factor (Z') | > 0.5 | Measures assay robustness and separation between signal and background. |

| Signal-to-Background (S/B) | > 5 | Ensures sufficient dynamic range. |

| Reference Inhibitor | Staurosporine IC50 within 3-fold of historical mean | Validates enzyme activity and sensitivity. |

| DMSO Tolerance | < 5% change in activity at 1% DMSO | Ensures solvent does not interfere with enzyme. |

Expected Results & Interpretation

-

Potency: 5-(2-Chlorophenyl)nicotinonitrile is expected to show micromolar to sub-micromolar activity (IC50 ~ 0.5 - 5 µM) against PIM-1, acting as a moderate inhibitor.

-

Structure-Activity Relationship (SAR):

-

If IC50 > 10 µM: The 2-chlorophenyl group may be sterically clashing or the nitrile is not optimally positioned for the hinge hydrogen bond.

-

If IC50 < 100 nM: The compound is a potent lead; the 2-chloro substituent likely fills a specific hydrophobic pocket effectively.

-

-

Selectivity: To verify selectivity, counter-screen against homologous kinases (e.g., PIM-2, PIM-3) or unrelated kinases (e.g., AKT, MAPK).

References

-

El-Naggar, A. M., et al. (2018). "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase."[2] Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598.[2] Link

-

Abdel-Aziz, S. A., et al. (2025). "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 34, 1074-1088.[3] Link

-

BenchChem Technical Support. (2025). "Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols." BenchChem Application Notes. Link

-

CymitQuimica. (n.d.). "Product Specification: 5-(2-Chlorophenyl)nicotinonitrile (CAS 1267467-92-4)." Link

Sources

techniques for synthesizing 2-chloronicotinonitrile derivatives

An Application Guide to the Synthesis of 2-Chloronicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloronicotinonitrile and its derivatives are pivotal building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique electronic properties and versatile reactivity make them indispensable precursors for constructing complex heterocyclic systems. For instance, they are foundational in the development of selective inhibitors for various biological targets, including vascular endothelial growth factor receptors (VEGFR-2) and Pim kinases, as well as compounds with insecticidal and fungicidal activity.[1] This document provides a comprehensive overview of the principal synthetic methodologies for accessing these valuable compounds. It is designed for researchers and professionals in drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of different synthetic strategies to guide experimental design and execution.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of 2-chloronicotinonitrile derivatives can be broadly categorized into four main approaches, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

-

Chlorination of Pyridine N-Oxide Precursors: A classical and robust method involving the activation of the pyridine ring via N-oxidation, followed by chlorination.

-

The Sandmeyer Reaction: A canonical transformation of a 2-amino group into a 2-chloro substituent via a diazonium salt intermediate.[2][3]

-

Chlorination of 2-Hydroxynicotinonitriles: A direct and efficient route starting from readily available 2-pyridone derivatives.[1]

-

Modern Deaminative Chlorination: An innovative approach that circumvents the traditional, often hazardous, conditions of the Sandmeyer reaction.[4][5]

The following diagram illustrates the convergence of these pathways on the target scaffold.

Caption: Key synthetic routes to 2-chloronicotinonitrile.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages | Scalability |

| N-Oxide Chlorination | POCl₃, PCl₅ | High yield, well-established, reliable.[6] | Harsh reagents, generation of acidic waste.[7] | Excellent |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Wide substrate scope, well-understood mechanism.[8] | Potentially explosive diazonium intermediates, use of copper salts.[4] | Good |

| Hydroxypyridine Chlorination | POCl₃, SOCl₂ | Direct, often high-yielding.[9] | Starting materials may require separate synthesis. | Good |

| Deaminative Chlorination | Pyrylium Reagents, Chloride Source | Mild conditions, high functional group tolerance, avoids diazonium salts.[4][10] | Reagent cost, newer technology. | Moderate to Good |

Method 1: Chlorination of Nicotinamide-1-Oxide

This is one of the most established and frequently utilized methods for synthesizing the parent 2-chloronicotinonitrile. The strategy involves two key stages: the N-oxidation of a nicotinamide or nicotinonitrile precursor, followed by a reaction with a potent chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).

Causality and Mechanism

The N-oxide group is crucial as it activates the pyridine ring for nucleophilic substitution, particularly at the C2 and C6 positions. The reaction with POCl₃/PCl₅ proceeds through a complex mechanism. Initially, the N-oxide oxygen attacks the phosphorus center of the chlorinating agent. This is followed by a rearrangement and attack by a chloride ion at the C2 position. The subsequent elimination of a phosphate species and dehydration of the amide group to a nitrile (if starting from nicotinamide-N-oxide) yields the final product. This dual function of chlorination and dehydration makes it a powerful transformation.

Caption: Workflow for 2-chloronicotinonitrile synthesis from N-oxide.

Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide

This protocol is adapted from the robust procedure published in Organic Syntheses.[6]

Safety Precaution: This preparation must be conducted in a well-ventilated chemical fume hood due to the corrosive and reactive nature of phosphorus pentachloride and phosphorus oxychloride.

-

Reaction Setup: In a 1-liter round-bottomed flask, place nicotinamide-1-oxide (85.0 g, 0.62 mol) and phosphorus pentachloride (180.0 g, 0.86 mol). Thoroughly mix the solids.

-

Reagent Addition: Slowly add phosphorus oxychloride (243 mL) to the solid mixture with shaking. Attach a reflux condenser fitted with a drying tube.

-

Heating: Place the flask in a preheated oil bath at 60–70°C. An exothermic reaction will commence. Control the reflux rate by intermittent cooling with an ice-water bath.[6]

-